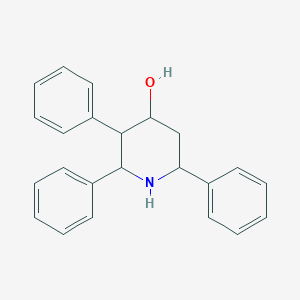

2,3,6-Triphenylpiperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,6-Triphenylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in drug design due to their diverse biological activities .

Méthodes De Préparation

The synthesis of 2,3,6-Triphenylpiperidin-4-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a nickel catalyst coordinated on diene, which is then incorporated into the double bond closer to the aromatic substituent . This method provides a regioselective and mild approach for the preparation of six-membered N- and O-heterocycles with aromatic substituents .

Analyse Des Réactions Chimiques

2,3,6-Triphenylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid as a cocatalyst and quinoline organocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the combination of a quinoline organocatalyst and trifluoroacetic acid can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Applications De Recherche Scientifique

Synthesis Techniques

Several synthetic routes have been developed to produce 2,3,6-triphenylpiperidin-4-ol:

- Ionic Liquid-Assisted Synthesis : Utilizing ionic liquids as solvents has been reported to enhance yields and reduce environmental impact during the synthesis of piperidine derivatives .

- Michael Addition Reactions : This method has been employed to generate various derivatives of piperidinones that can be further modified to obtain the desired triphenylpiperidine structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has shown promising results in:

- Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

- Mechanistic Insights : The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression through interactions with specific molecular targets involved in cancer pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Bactericidal Activity : Studies have shown that this compound possesses bactericidal effects against several strains of bacteria, indicating its potential use as an antimicrobial agent .

- Fungicidal Effects : The compound has demonstrated effectiveness against fungal pathogens, suggesting applications in treating fungal infections .

Antileishmanial Activity

One of the notable applications of compounds related to this compound is their antileishmanial activity:

- Mechanism of Action : Compounds derived from this scaffold have been shown to inhibit key enzymes involved in the folate biosynthesis pathway in Leishmania species. This mechanism is crucial for developing new treatments for leishmaniasis .

- Comparative Efficacy : In vitro studies indicate that some derivatives exhibit superior activity compared to standard treatments like miltefosine .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2,3,6-Triphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit their effects through competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum . This interaction helps restore the balance of neurotransmitters, leading to various therapeutic effects.

Comparaison Avec Des Composés Similaires

2,3,6-Triphenylpiperidin-4-ol can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. For instance, piperine is known for its antioxidant and anticancer properties, while evodiamine exhibits antiproliferative effects on various cancer types .

Propriétés

IUPAC Name |

2,3,6-triphenylpiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO/c25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20-25H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIWBRPUHASUTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924700 |

Source

|

| Record name | 2,3,6-Triphenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124069-09-6 |

Source

|

| Record name | 4-Piperidinol, 2,3,6-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Triphenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.